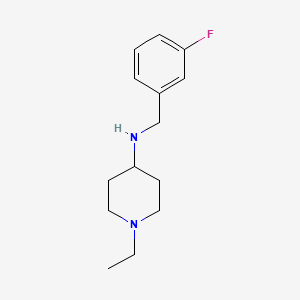![molecular formula C16H12BrN3OS B4941078 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4941078.png)
1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone, also known as BPTET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPTET belongs to the class of organic compounds known as thioethers, which are compounds containing a sulfur atom bonded to two carbon atoms.
作用機序
The mechanism of action of 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone in inhibiting cancer cell proliferation is not fully understood. However, it has been proposed that 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone inhibits the activity of certain enzymes that are involved in cell division and growth. In materials science, 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone acts as a ligand that coordinates with metal ions to form metal-organic frameworks. In environmental science, 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone acts as a fluorescent probe that binds to heavy metal ions and emits light, which can be detected using a fluorescence spectrophotometer.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone has been shown to exhibit low toxicity in vitro and in vivo studies. However, further studies are needed to determine the long-term effects of 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone on human health. 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone has been shown to inhibit the proliferation of cancer cells in vitro, but its efficacy in vivo is not yet known. In materials science, 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone has been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In environmental science, 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
実験室実験の利点と制限
One advantage of using 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone in lab experiments is its low toxicity, which makes it a safer alternative to other compounds that may be more toxic. Another advantage is its versatility, as it can be used in various fields such as medicinal chemistry, materials science, and environmental science. However, one limitation of using 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone is its limited solubility in certain solvents, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the study of 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone. In medicinal chemistry, further studies are needed to determine the efficacy of 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone in vivo and its potential use as a cancer treatment. In materials science, further studies are needed to explore the potential applications of metal-organic frameworks synthesized using 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone. In environmental science, further studies are needed to optimize the use of 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone as a fluorescent probe for the detection of heavy metal ions in water. Overall, the study of 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone has the potential to lead to the development of new treatments for cancer, new materials for gas storage and separation, and new methods for detecting heavy metal ions in water.
合成法
The synthesis of 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone involves the reaction of 4-bromoacetophenone with 1-phenyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone.
科学的研究の応用
1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. In materials science, 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone has been used as a precursor for the synthesis of metal-organic frameworks, which are porous materials that have potential applications in gas storage and separation. In environmental science, 1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
特性
IUPAC Name |
1-(4-bromophenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-13-8-6-12(7-9-13)15(21)10-22-16-18-11-20(19-16)14-4-2-1-3-5-14/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGRKRXPVIDQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4940999.png)
![[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol](/img/structure/B4941002.png)
![N-(4-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4941003.png)
![5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941014.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941019.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941027.png)
![4-{[hydroxy(phenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4941039.png)
![4-(3,4-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4941050.png)
![3-[(5-bromo-1-naphthoyl)amino]benzoic acid](/img/structure/B4941058.png)
methyl]-2-methylpropanamide](/img/structure/B4941061.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B4941070.png)
![(2,2-dimethylpropyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B4941086.png)

